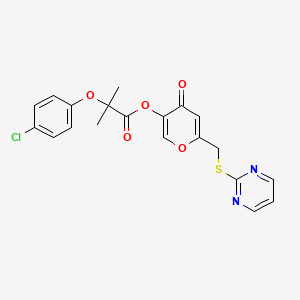

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C20H17ClN2O5S and its molecular weight is 432.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H11N3O6S

- Molecular Weight : 385.35 g/mol

- CAS Number : 877636-42-5

ML221 functions primarily as an antagonist of the apelin receptor, which is implicated in various physiological processes including cardiovascular function and metabolic regulation. The compound shows significant selectivity for the APJ receptor over other receptors such as the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays .

Antagonistic Effects

- Apelin Receptor Antagonism : ML221 has been demonstrated to inhibit the apelin/APJ signaling pathway, which is crucial in regulating blood pressure and fluid homeostasis. The inhibition of this pathway has potential therapeutic implications for conditions such as heart failure and hypertension .

- Selectivity : The compound exhibits over 37-fold selectivity for the APJ receptor compared to the AT1 receptor, indicating a targeted approach that may reduce off-target effects associated with broader receptor antagonists .

- Toxicity Profile : In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of ML221:

- Cardiovascular Implications : Research by Hall et al. (2017) demonstrated that inhibition of the apelin/APJ axis using ML221 led to decreased growth in cholangiocarcinoma cells, highlighting its potential role in cancer therapy alongside cardiovascular applications .

- Metabolic Effects : A study conducted by Pawel et al. (2021) investigated the anti-apoptotic effects of apelin in human placental tissues, suggesting that modulation of the apelin pathway could have implications for pregnancy-related disorders .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H11N3O6S |

| Molecular Weight | 385.35 g/mol |

| CAS Number | 877636-42-5 |

| Apelin Receptor IC50 | 0.70 μM (cAMP assay) |

| Selectivity over AT1 | >37-fold |

| Non-toxicity Concentration | >50 μM |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyran ring, a pyrimidine moiety, and various functional groups that contribute to its pharmacological properties. The molecular formula is C17H18ClN3O5S, and it has a molecular weight of approximately 385.85 g/mol. Its structure can be represented as follows:

Apelin Receptor Antagonism

One of the most significant applications of this compound is as an apelin receptor antagonist . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in various diseases, including obesity and diabetes. Research indicates that this compound exhibits potent antagonistic activity against the apelin receptor, with an IC50 value of approximately 0.70 μM in cAMP assays, demonstrating its potential in cardiovascular therapeutics .

Selectivity and Safety Profile

The compound shows high selectivity for the apelin receptor over other G protein-coupled receptors (GPCRs), particularly with a >37-fold selectivity over the angiotensin II type 1 receptor. Importantly, it does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, making it a promising candidate for further development in clinical settings .

Synthetic Pathways

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves multistep reactions that utilize readily available starting materials. Typical synthetic methods include condensation reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times. The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound .

Case Study: Cardiovascular Research

A study conducted by Maloney et al. (2012) highlighted the efficacy of this compound as an apelin receptor antagonist in preclinical models of cardiovascular disease. The findings suggested that blocking the apelin receptor could mitigate pathological cardiac remodeling and improve heart function, indicating potential therapeutic applications in heart failure management .

Case Study: Metabolic Disorders

Further investigations have explored the role of this compound in metabolic disorders. By modulating the apelin/APJ signaling pathway, it may influence energy metabolism and glucose homeostasis, providing insights into treatments for obesity-related conditions .

Propriétés

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S/c1-20(2,28-14-6-4-13(21)5-7-14)18(25)27-17-11-26-15(10-16(17)24)12-29-19-22-8-3-9-23-19/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOBJTVJKJHPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=COC(=CC1=O)CSC2=NC=CC=N2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.